ペメトレキセド二ナトリウム七水和物

概要

説明

ペメトレキセドナトリウム水和物は、主に悪性胸膜中皮腫と非小細胞肺がんの治療に使用される化学療法薬です。 これは、細胞複製に不可欠な葉酸依存性代謝過程を阻害する葉酸アナログ代謝阻害剤です .

科学的研究の応用

Pemetrexed sodium hydrate has a wide range of scientific research applications. It is extensively used in the treatment of various cancers, including non-small cell lung cancer, breast cancer, mesothelioma, colorectal cancer, pancreatic cancer, gastric cancer, bladder cancer, cervical cancer, and head and neck cancers . Its ability to inhibit multiple folate-dependent enzymes makes it a valuable tool in cancer research and treatment. Additionally, it is used in studies exploring the mechanisms of folate metabolism and DNA synthesis .

作用機序

生化学分析

Biochemical Properties

Pemetrexed Disodium Heptahydrate interacts with several enzymes, proteins, and other biomolecules. It induces apoptosis in cancer cells, a change coupled with an increase in reactive oxygen species and a decrease in mitochondrial membrane potential . Pemetrexed Disodium Heptahydrate decreases Bcl-2 expression, while Bax expression is increased, and cytochrome c is released .

Cellular Effects

Pemetrexed Disodium Heptahydrate has significant effects on various types of cells and cellular processes. It reduces the cell viability of PC9 cells and initiates cell morphological changes in a concentration-dependent manner . It significantly induces G1 phase arrest in a dose-dependent manner .

Molecular Mechanism

Pemetrexed Disodium Heptahydrate exerts its effects at the molecular level through several mechanisms. It induces apoptosis in PC9 cells, which is coupled with an increase in reactive oxygen species and a decrease in mitochondrial membrane potential . Furthermore, the expression of extrinsic pathway proteins, e.g., Fas/FasL, DR4/TRAIL, and Fas-associated protein with death domain, is increased by Pemetrexed Disodium Heptahydrate, which then activates caspase-8, caspase-9, and caspase-3 and induces poly (ADP-ribose) polymerase proteolysis .

Temporal Effects in Laboratory Settings

It has been observed that Pemetrexed Disodium Heptahydrate reduces the cell viability of PC9 cells and initiates cell morphological changes in a concentration-dependent manner .

準備方法

ペメトレキセドナトリウム水和物の調製には、重要な中間体であるペメトレキセド二酸の合成が含まれます。 二酸は次に、ペメトレキセド二ナトリウムに変換され、これは半五水和物などのさまざまな多形体で存在できます 。合成ルートには、二酸の形成、続いて二ナトリウム塩への変換など、複数のステップが含まれます。 工業生産方法は、最終製品の収率と純度を最適化することに重点を置いており、多くの場合、純度分析に高速液体クロマトグラフィーとガスクロマトグラフィーが含まれます .

化学反応の分析

ペメトレキセドナトリウム水和物は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、クロラール水和物と酢酸ナトリウムがあります 。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、シスプラチンとの組み合わせは、化学療法の治療法で一般的に使用されます .

科学研究への応用

ペメトレキセドナトリウム水和物は、科学研究で幅広い用途があります。 これは、非小細胞肺がん、乳がん、中皮腫、大腸がん、膵臓がん、胃がん、膀胱がん、子宮頸がん、頭頸部がんなど、さまざまながんの治療に広く使用されています 。複数の葉酸依存性酵素を阻害する能力により、がん研究および治療における貴重なツールとなっています。 さらに、葉酸代謝とDNA合成のメカニズムを探求する研究にも使用されています .

類似化合物との比較

ペメトレキセドナトリウム水和物は、メトトレキサートなどの他の葉酸アナログと化学的に類似しています。 これは、複数の葉酸依存性酵素を阻害する能力において独特であり、マルチターゲット抗葉酸剤となっています 。 他の類似化合物には、ラルチトレキセドとプララトレキセドがあり、これらも葉酸代謝を標的としていますが、特異性と臨床用途が異なります .

特性

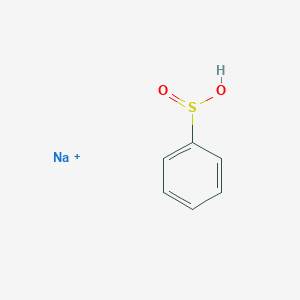

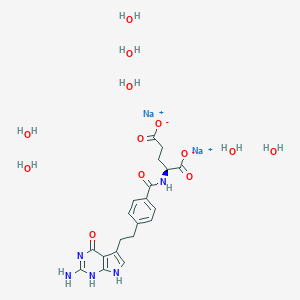

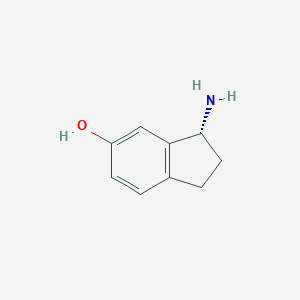

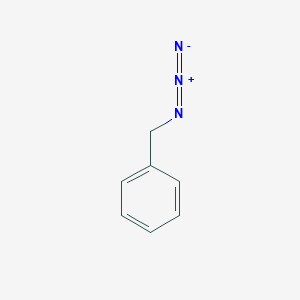

IUPAC Name |

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2/t13-;;;;;;;;;/m0........./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVSMHJWAOSBMD-MYXYZBIASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5Na2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189238 | |

| Record name | Pemetrexed disodium heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357166-29-1 | |

| Record name | Pemetrexed disodium heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357166291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemetrexed disodium heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium (2S)-2-[({4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]phenyl}carbonyl)amino]pentanedioate heptahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEMETREXED DISODIUM HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T47E4OM16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of pemetrexed?

A1: Pemetrexed is a multi-targeted antifolate agent that exerts its antitumor activity by inhibiting multiple enzymes involved in the folate metabolic pathway, primarily thymidylate synthase (TS). [, , , , , , ]

Q2: How does pemetrexed's inhibition of thymidylate synthase (TS) lead to its anticancer effects?

A2: TS is a key enzyme in the de novo synthesis of thymidine, a nucleotide essential for DNA replication and repair. By inhibiting TS, pemetrexed disrupts DNA synthesis and repair processes, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. [, , , ]

Q3: Besides TS, what other enzymes in the folate pathway are targeted by pemetrexed?

A3: Pemetrexed also inhibits dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), although its inhibitory activity is generally weaker compared to TS. These enzymes are also involved in nucleotide biosynthesis, and their inhibition contributes to pemetrexed's overall anticancer effects. [, , , , ]

Q4: Does the inhibition of other enzymes in the folate pathway by pemetrexed impact its efficacy?

A4: Yes, the inhibition of GARFT, involved in purine synthesis, can be modulated by cellular levels of methylthioadenosine phosphorylase (MTAP). Suppression of MTAP activity in MTAP-positive cells, where it salvages purines, was found to enhance pemetrexed's inhibitory effect on GARFT. []

Q5: How does pemetrexed enter tumor cells?

A5: Pemetrexed enters tumor cells via membrane carriers, including the reduced folate carrier and membrane binding protein transport systems. [] Once inside the cell, it undergoes rapid and efficient conversion into its active polyglutamated forms by the enzyme folylpolyglutamate synthetase. []

Q6: What is the significance of pemetrexed polyglutamation?

A6: Polyglutamated pemetrexed exhibits higher affinity and inhibitory activity for target enzymes like TS and GARFT. The process of polyglutamation is time and concentration-dependent, occurring more rapidly and efficiently in tumor cells compared to normal cells. This difference contributes to the selective cytotoxicity of pemetrexed towards cancer cells. [, ]

Q7: What is the molecular formula and weight of pemetrexed?

A7: The molecular formula of pemetrexed disodium is C20H19N11Na2O6, and its molecular weight is 597.4 g/mol. [This information is not directly provided in the abstracts but is widely available in scientific literature and databases]

Q8: Is there any spectroscopic data available for pemetrexed?

A8: Spectroscopic data, such as UV-Vis, IR, and NMR spectra, are commonly used for the characterization of pemetrexed. These data can confirm the compound's identity and purity. [This information is not detailed in the provided abstracts but is typically available in scientific literature and pharmaceutical resources.]

Q9: How stable is pemetrexed under various storage conditions?

A9: The stability of pemetrexed under various conditions, such as temperature, pH, and light exposure, is crucial for its formulation and storage. Studies have investigated pemetrexed's stability profile, and specific recommendations for storage and handling are available in the drug's prescribing information. [This information is not detailed in the provided abstracts but is typically included in pharmaceutical product literature.]

Q10: Are there any specific formulation strategies used to improve pemetrexed's stability or bioavailability?

A10: Formulation approaches, such as lyophilization or the use of specific excipients, can influence pemetrexed's stability, solubility, and bioavailability. [, ] Research has explored strategies to optimize pemetrexed formulations, and these advances are reflected in the commercially available drug product.

Q11: How does the presence of third-space fluid (TSF) affect pemetrexed's pharmacokinetics?

A11: A study investigated the safety and pharmacokinetics of pemetrexed in patients with TSF, such as pleural effusions or ascites. The results indicated that the presence of TSF did not significantly alter pemetrexed's pharmacokinetics, and standard dosing recommendations were deemed adequate for these patients. []

Q12: Does Pemetrexed possess any catalytic properties itself?

A12: Pemetrexed is not a catalyst itself. It acts as an inhibitor of enzymes, specifically those involved in the folate metabolic pathway, and does not directly catalyze chemical reactions. [, , , , , , ]

Q13: Have computational chemistry approaches been applied to study pemetrexed and its interactions?

A13: While not explicitly detailed in the abstracts, computational studies, such as molecular docking and molecular dynamics simulations, can be employed to understand pemetrexed's interactions with its target enzymes. These computational tools can provide insights into the drug's binding affinity, molecular mechanisms, and potentially aid in the development of more potent or selective analogs.

Q14: How do structural modifications to the pemetrexed molecule affect its activity?

A14: While specific SAR studies on pemetrexed are not detailed in the abstracts, it's a common practice in drug development to synthesize and evaluate analogs with structural modifications to optimize activity, potency, and selectivity. Such modifications may target different parts of the molecule to enhance binding to target enzymes, improve pharmacokinetic properties, or reduce off-target effects.

Q15: What are the primary routes of pemetrexed absorption, distribution, metabolism, and excretion (ADME)?

A15: Following intravenous administration, pemetrexed exhibits a half-life of 3.5 hours, high plasma protein binding (73.4% to 81%), and predominantly undergoes renal excretion (70% to 90% as unchanged drug). []

Q16: How does renal function affect pemetrexed clearance and what are the dosing recommendations for patients with renal impairment?

A16: Pemetrexed clearance is significantly correlated with glomerular filtration rate (GFR). In patients with impaired renal function, pemetrexed exposure is increased, necessitating dose adjustments to prevent severe toxicities. Specific dosage recommendations based on GFR are outlined in the prescribing information. [, , ]

Q17: Does ethnicity impact the pharmacokinetics and toxicity of pemetrexed?

A17: Variations in the incidence of polymorphisms in genes encoding pemetrexed-metabolizing enzymes among different ethnic groups may contribute to differences in neutropenic responses to the drug. []

Q18: What types of cancer cell lines have shown sensitivity to pemetrexed in in vitro studies?

A18: Pemetrexed has demonstrated in vitro activity against a broad range of cancer cell lines, including those derived from lung cancer (both squamous and non-squamous), mesothelioma, breast cancer, esophageal cancer, ovary cancer, gallbladder cancer, cervical cancer, and tongue cancer. [, , , , , , , , , ]

Q19: Are there preclinical animal models used to evaluate pemetrexed efficacy?

A19: While not explicitly mentioned in the abstracts, preclinical animal models are routinely used in drug development to assess the in vivo efficacy of anticancer agents like pemetrexed. These models provide valuable information about tumor growth inhibition, survival benefits, and potential toxicity profiles before moving to clinical trials.

Q20: What are the key findings from clinical trials evaluating pemetrexed in various cancer types?

A20: Numerous clinical trials have investigated the efficacy and safety of pemetrexed in different cancer settings. For example:

- Non-small cell lung cancer (NSCLC): Pemetrexed has shown efficacy in both first-line and second-line treatment of advanced NSCLC, particularly in patients with nonsquamous histology. [, , , , , , , ]

- Malignant pleural mesothelioma: Pemetrexed, in combination with cisplatin, demonstrated improved survival, time to progression, and response rates compared with cisplatin alone. [, ]

- Thymoma: While not as extensively studied, pemetrexed has shown promising activity in patients with advanced thymoma, including exceptional responders. []

Q21: What are the known mechanisms of resistance to pemetrexed?

A21: One of the most well-established mechanisms of resistance to pemetrexed is the upregulation of thymidylate synthase (TS). Higher levels of this enzyme can counteract the drug's inhibitory effects, leading to reduced efficacy. [, ]

Q22: Is there cross-resistance between pemetrexed and other antifolate agents?

A22: The relationship between pemetrexed and other antifolate agents, particularly regarding cross-resistance, is complex and depends on several factors. Studies have shown that the presence of cross-resistance can vary depending on the specific cell line and the mechanisms underlying resistance. []

Q23: What are the common adverse events associated with pemetrexed treatment?

A23: Common adverse events associated with pemetrexed include myelosuppression (mainly neutropenia, leukopenia, and thrombocytopenia), fatigue, nausea, vomiting, diarrhea, and skin rash. [, , , , , , , , , ]

Q24: How can the toxicity of pemetrexed be mitigated?

A24: Supplementation with vitamin B12 and folic acid is crucial for reducing the incidence and severity of pemetrexed-induced toxicities, particularly myelosuppression and mucositis. [, , , , , , ] The use of corticosteroids can also help manage skin rash. [, ] Careful monitoring of blood counts and appropriate dose adjustments based on renal function are also important for minimizing toxicity. [, , ]

Q25: Are there any specific drug delivery strategies being explored to improve pemetrexed's targeting to tumor cells?

A25: While the provided abstracts do not delve into specific drug delivery strategies for pemetrexed, nanoparticle-based delivery systems are being actively explored for various chemotherapeutics to enhance their tumor targeting and therapeutic index. Liposomal pemetrexed has been developed and shown promise in preclinical studies for improving delivery and overcoming multidrug resistance mediated by ABCC5 in breast cancer. []

Q26: What other potential biomarkers are being investigated?

A27: Apart from TS, other potential biomarkers, such as genetic polymorphisms in folate pathway genes, are being investigated for their association with pemetrexed response and toxicity. [, ]

Q27: How are pemetrexed concentrations in biological samples measured?

A28: Liquid chromatography-mass spectrometry (LC-MS) is a widely used analytical technique for quantifying pemetrexed levels in biological matrices, such as plasma and urine. [] This method offers high sensitivity and selectivity for accurate measurement of the drug and its metabolites.

Q28: What other chemotherapeutic agents are considered alternatives to pemetrexed, and how do they compare?

A29: Several other chemotherapeutic agents, including docetaxel, gemcitabine, vinorelbine, and platinum-based agents (cisplatin, carboplatin), are used in the treatment of NSCLC and other cancers for which pemetrexed is indicated. [, , , , , , , , , ] The choice of treatment depends on factors such as tumor histology, disease stage, patient's performance status, prior treatment history, and potential toxicities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)